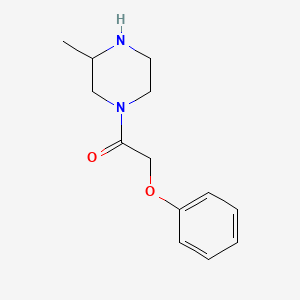
6-(2,5-Dimethylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dimethylphenyl)nicotinic acid (6-DMN) is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. 6-DMN is a lipophilic compound with a high affinity for cell membranes, making it a potential target for drug delivery systems. 6-DMN has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects on cells.
Scientific Research Applications
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in the study of drug delivery systems, as a potential target for drug delivery. 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has also been studied for its potential use in the development of new drugs, as well as its potential use in the study of cell signaling pathways.
Mechanism of Action
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential mechanism of action. It has been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. Once inside the cell, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been shown to interact with various proteins and receptors, allowing it to modulate cell signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential biochemical and physiological effects on cells. It has been shown to modulate cell signaling pathways, as well as to affect various metabolic processes. 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has also been studied for its potential to modulate the activity of certain enzymes, as well as its potential to affect the expression of certain genes.
Advantages and Limitations for Lab Experiments
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a lipophilic compound, making it able to cross cell membranes and enter the cell. It is also a relatively low-cost compound, making it a cost-effective option for laboratory experiments. However, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% also has some limitations for laboratory experiments. It is a relatively unstable compound, meaning it has a short shelf life and must be handled with care. It is also a relatively low-affinity compound, meaning it may not be able to interact with certain proteins and receptors.
Future Directions
The potential applications of 6-(2,5-Dimethylphenyl)nicotinic acid, 95% are still being explored. One potential future direction is the development of new drugs using 6-(2,5-Dimethylphenyl)nicotinic acid, 95% as a target for drug delivery. Another potential future direction is the study of how 6-(2,5-Dimethylphenyl)nicotinic acid, 95% can be used to modulate cell signaling pathways and other biochemical processes. Finally, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% could be studied for its potential to affect the expression of certain genes.
Synthesis Methods
6-(2,5-Dimethylphenyl)nicotinic acid, 95% is synthesized through a three-step process involving the reaction of 2,5-dimethylphenol with acetic anhydride, followed by reaction with sodium bicarbonate, and finally with nicotinic acid. The first step involves the reaction of 2,5-dimethylphenol with acetic anhydride to form the intermediate compound, 2,5-dimethylphenyl acetate. The second step involves the reaction of the intermediate compound with sodium bicarbonate to form 6-(2,5-dimethylphenyl)nicotinic acid. The final step involves the reaction of 6-(2,5-Dimethylphenyl)nicotinic acid, 95% with nicotinic acid to form the final product.
properties
IUPAC Name |
6-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)13-6-5-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNCKOQGISVNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647035 |
Source


|
| Record name | 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylphenyl)nicotinic acid | |
CAS RN |
887976-52-5 |
Source


|
| Record name | 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)







